4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a bromine atom, an isopropyl group, and a trifluoropropoxy group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Isopropylation: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Trifluoropropoxylation: The trifluoropropoxy group can be introduced through nucleophilic substitution reactions using 3,3,3-trifluoropropyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The presence of the bromine atom makes the compound a suitable candidate for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Coupling Products: Biaryl compounds or other coupled products depending on the reaction partners.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Agricultural Chemistry: It may be used in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropoxy group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-isopropyl-1H-pyrazole: Lacks the trifluoropropoxy group, which may result in different physical and chemical properties.
1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
4-bromo-1H-pyrazole: Lacks both the isopropyl and trifluoropropoxy groups, making it less complex and potentially less versatile.
Uniqueness
The presence of both the bromine atom and the trifluoropropoxy group in 4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole makes it unique in terms of its reactivity and potential applications. The trifluoropropoxy group can significantly alter the compound’s lipophilicity and electronic properties, while the bromine atom provides a handle for further functionalization through various chemical reactions.
Properties
IUPAC Name |
4-bromo-1-propan-2-yl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-7(2)16-5-8(11)9(15-16)6-17-4-3-10(12,13)14/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHYIVULMFDIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COCCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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